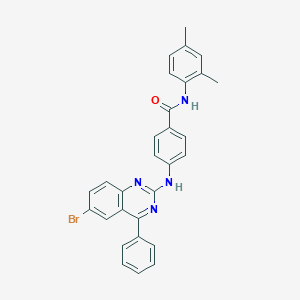

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide

Description

Properties

IUPAC Name |

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23BrN4O/c1-18-8-14-25(19(2)16-18)32-28(35)21-9-12-23(13-10-21)31-29-33-26-15-11-22(30)17-24(26)27(34-29)20-6-4-3-5-7-20/h3-17H,1-2H3,(H,32,35)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHAZKCBZHQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction

Reactants :

-

2-Amino-5-bromobenzonitrile (1.2 equiv)

-

Phenylmagnesium bromide (1.5 equiv) in anhydrous tetrahydrofuran (THF)/diethyl ether (1:1)

Conditions :

-

Temperature: 20–70°C

-

Duration: 2 hours

-

Atmosphere: Inert (N₂ or Ar)

Mechanism : The Grignard reagent attacks the nitrile group, forming an imine intermediate.

Cyclization with Methyl Chloroformate

Reactants :

-

Intermediate from Step 1.1

-

Methyl chloroformate (1.0 equiv)

Conditions :

-

Temperature: 70°C

-

Duration: 15 hours

-

Solvent: THF/diethyl ether

Outcome : Cyclization yields 6-bromo-4-phenylquinazolin-2(1H)-one (82% yield).

Table 1: Key Parameters for Quinazoline Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-5-bromobenzonitrile |

| Grignard Reagent | Phenylmagnesium bromide |

| Cyclization Agent | Methyl chloroformate |

| Yield | 82% |

| Purification | Column chromatography |

Preparation of the Benzamide Moiety: N-(2,4-Dimethylphenyl)benzamide

The benzamide segment is synthesized using anthranilic acid derivatives and coupling agents:

Coupling via EDC/HOBt

Reactants :

-

Anthranilic acid (1.2 equiv)

-

2,4-Dimethylaniline (1.2 equiv)

-

EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv)

Conditions :

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Temperature: Room temperature

-

Duration: 24–36 hours

Mechanism : Carbodiimide-mediated amide bond formation.

Purification : Column chromatography (8–15% ethyl acetate/hexane) yields 2-amino-N-(2,4-dimethylphenyl)benzamide (50–65%).

Alternative Route Using Isatoic Anhydride

Reactants :

-

Isatoic anhydride (1.2 equiv)

-

2,4-Dimethylaniline (1.2 equiv)

Conditions :

-

Solvent: DMF

-

Temperature: 80°C

-

Duration: 8–24 hours

Yield : 60–80% after purification.

Table 2: Comparison of Benzamide Synthesis Methods

| Method | Coupling Agent | Yield | Purification |

|---|---|---|---|

| EDC/HOBt | EDC·HCl, HOBt | 50–65% | Column chromatography |

| Isatoic Anhydride | – | 60–80% | Column chromatography |

Coupling of Quinazoline and Benzamide Moieties

The final step involves forming a C–N bond between the quinazoline bromide and benzamide amine:

Nucleophilic Aromatic Substitution (SNAr)

Reactants :

-

6-Bromo-4-phenylquinazolin-2-amine (1.0 equiv)

-

2-Amino-N-(2,4-dimethylphenyl)benzamide (1.2 equiv)

Conditions :

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: DMF or DMSO

-

Temperature: 80–100°C

-

Duration: 12–24 hours

Mechanism : The electron-deficient quinazoline bromide undergoes displacement by the benzamide’s amine group.

Buchwald-Hartwig Amination

Catalyst : Pd₂(dba)₃/Xantphos

Ligand : Xantphos

Base : Cs₂CO₃

Conditions :

-

Solvent: Toluene

-

Temperature: 110°C

-

Duration: 24 hours

Advantage : Higher regioselectivity for sterically hindered amines.

Table 3: Coupling Strategy Performance

| Method | Catalyst System | Yield |

|---|---|---|

| SNAr | K₂CO₃/DMF | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 70–85% |

Optimization and Purification

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Research: The compound is used in studies related to cell signaling and molecular biology to understand its effects on various biological processes.

Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of quinazoline derivatives.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Key Physicochemical Attributes

- Melting Point: Not explicitly reported, but analogs with similar quinazoline-benzamide frameworks exhibit melting points in the range of 200–275°C .

- Solubility: Likely soluble in dimethyl sulfoxide (DMSO) and ethanol, as seen in structurally related benzamides .

- Synthetic Route : Synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, as demonstrated for bromoquinazoline intermediates in and .

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in its 6-bromo-4-phenylquinazoline core and 2,4-dimethylphenyl benzamide substituent. Below is a comparative analysis with key analogues:

Physicochemical and Pharmacokinetic Differences

Solubility and Bioavailability :

- The 2,4-dimethylphenyl group in the target compound enhances lipophilicity (predicted logP ≈ 7) compared to INH1 (logP ≈ 3.5) . This may reduce aqueous solubility but improve membrane permeability.

- LY201116, with a simpler benzamide structure, shows rapid absorption (94% oral bioavailability) but shorter half-life (9.4 min) due to metabolism .

Synthetic Accessibility :

Biological Activity :

- Quinazoline vs. Thiazole : Quinazoline derivatives (e.g., the target compound) often target tyrosine kinases, while thiazole-based INH1 disrupts spindle assembly in cancer cells .

- Bromine Substitution : The 6-bromo group in the target compound may enhance DNA intercalation or halogen bonding, unlike the 2,4-dioxo group in compound 3e, which confers hydrogen-bonding capacity .

Biological Activity

The compound 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Features

The compound features a quinazoline core with a bromo substitution at the 6-position and a phenyl group at the 4-position. It is connected to an amine that links to a benzamide structure containing dimethyl substitutions. This unique structural configuration is believed to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H21BrN4O2 |

| Molecular Weight | 525.406 g/mol |

| CAS Number | 392289-47-3 |

| Purity | Typically >95% |

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, quinazoline derivatives have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study evaluating similar quinazoline derivatives demonstrated cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer). The results showed that these compounds could outperform traditional chemotherapeutics like cisplatin in specific contexts .

The mechanism underlying the biological activity of this compound is not fully elucidated but is thought to involve:

- Enzyme Inhibition : The quinazoline core may interact with key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Potential modulation of growth factor receptors, which are critical in oncogenesis.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives have shown promise in other therapeutic areas, including:

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial properties against various pathogens.

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation in preclinical models.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(2,5-dimethoxyphenyl)benzamide | Amino group and methoxy substitutions | Potential anticancer activity |

| 6-Bromoquinazoline | Bromine substitution without benzamide structure | Investigated for kinase inhibition |

| 2-Aminoquinazoline Derivatives | Similar core structure with varied substitutions | Known for antiviral properties |

The comparison highlights the unique combination of functional groups in this compound, which may enhance its therapeutic potential compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide?

The compound can be synthesized via nucleophilic substitution by refluxing 6-bromo-2-phenylquinazolin-4-one derivatives with N-(2,4-dimethylphenyl)benzamide precursors in glacial acetic acid. Reaction progress is monitored by TLC, followed by recrystallization in ethanol to achieve purity >95%. Key steps include controlling reaction time (3–4 hours) and stoichiometric ratios (1:1.2 molar ratio of quinazolinone to benzamide precursor) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Combine 1H/13C NMR for aromatic proton verification (δ 7.2–8.5 ppm for quinazoline protons), FT-IR for carbonyl (1650–1700 cm⁻¹) and amine (3300 cm⁻¹) identification, and HRMS for molecular ion confirmation ([M+H]+ expected at m/z 537.08). Cross-validate with melting point analysis (250–260°C range) to confirm crystallinity .

Q. What are the primary biological targets proposed for this quinazoline-benzamide hybrid?

Structural analogs suggest potential inhibition of bacterial type II fatty acid synthesis enzymes (e.g., acpS-pptase ) through competitive binding at the ATP-binding pocket. Validate through enzyme inhibition assays with IC50 determination using kinetic fluorescence assays .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize the antimicrobial potential of this compound?

Systematically modify three regions:

- Quinazoline C-6 bromine (replace with Cl/CF3 to assess halogen effects)

- Benzamide para-substituents (test electron-withdrawing groups like NO2 vs. electron-donating OCH3)

- Dimethylphenyl moieties (explore steric effects with bulkier alkyl groups).

Assess changes through MIC testing against Gram-positive/negative panels and cytotoxicity profiling (HeLa cell lines, CC50 > 50 µM) .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data across studies?

Implement orthogonal assays :

- Fluorescence polarization (for binding affinity) vs. radiometric assays (for catalytic activity) under standardized ATP concentrations (1–5 mM range).

- Control for assay interference from DMSO (>1% v/v) and confirm target engagement via isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) .

Q. What computational approaches predict the pharmacokinetic optimization of analogs?

Use QSPR models incorporating:

- ClogP (target 2–3 for blood-brain barrier penetration)

- Topological polar surface area (90–110 Ų for oral bioavailability)

- Molecular dynamics simulations of CYP3A4 metabolism to identify metabolic hot spots.

Validate predictions with in vitro microsomal stability assays (t1/2 > 30 minutes) .

Q. How to optimize solvent systems and catalysts for improved coupling reaction yields?

Screen polar aprotic solvents (DMF vs. DMSO ) with 10 mol% DMAP catalyst at 80–100°C. Monitor by HPLC-MS to minimize N-dealkylation byproducts. Optimize via Design of Experiments (DoE) approaches, achieving >80% isolated yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.